![molecular formula C16H18N4O4 B6578827 1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione CAS No. 1173026-30-6](/img/structure/B6578827.png)
1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione is 330.13280507 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- AKOS024517089 has been investigated for its potential as a modulator of gamma-aminobutyric acid (GABA) receptors. GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system. Researchers have explored whether this compound can enhance or regulate GABAergic signaling, which could have implications for anxiety, epilepsy, and other neurological conditions .
- Some studies suggest that AKOS024517089 exhibits anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in terms of cell proliferation, apoptosis, and metastasis inhibition. Further research is needed to understand its mechanism of action and potential clinical applications in cancer therapy .
- Inflammation is a common factor in various diseases. AKOS024517089 has been studied for its anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory potential may lead to novel therapeutic strategies .
- Cardiovascular diseases remain a global health challenge. Some investigations have focused on AKOS024517089’s cardiovascular effects. These include its impact on blood pressure regulation, vascular tone, and endothelial function. Further studies are necessary to validate its potential as a cardiovascular drug .
- AKOS024517089 has been evaluated for its role in glucose homeostasis and metabolic disorders. Researchers have explored its effects on insulin sensitivity, glucose uptake, and pancreatic function. Understanding its impact on metabolic pathways could have implications for diabetes management .
- Given its potential impact on GABA receptors, AKOS024517089 has also been investigated in the context of neurodegenerative diseases. Researchers have explored its neuroprotective properties, aiming to mitigate neuronal damage and improve cognitive function. Alzheimer’s disease and Parkinson’s disease are areas of interest .
Neuropharmacology and GABA Receptor Modulation
Anticancer Properties
Anti-inflammatory Activity
Cardiovascular Applications
Metabolic Disorders and Glucose Regulation
Neurodegenerative Diseases and Neuroprotection
Eigenschaften
IUPAC Name |
1-butyl-5-(3-hydroxyphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-2-3-7-20-13-11(14(22)19-16(20)24)12(17-15(23)18-13)9-5-4-6-10(21)8-9/h4-6,8,12,21H,2-3,7H2,1H3,(H2,17,18,23)(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPOUVHTXONMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-(3-hydroxyphenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.